Home > Products > Screening Compounds P24707 > N-[(2,3-difluorophenyl)methyl]-5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carboxamide
N-[(2,3-difluorophenyl)methyl]-5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carboxamide -

N-[(2,3-difluorophenyl)methyl]-5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carboxamide

Catalog Number: EVT-5128439
CAS Number:
Molecular Formula: C18H15F2N3O3
Molecular Weight: 359.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used for treating various blood cancers. [] It is primarily metabolized by hepatic oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [] The nitro reduction metabolites are likely formed by gut bacteria. [] Venetoclax's primary route of elimination is fecal, with minimal urinary excretion. []

Venetoclax N-oxide (VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of venetoclax. [] It is formed during the oxidative stress degradation of venetoclax and can be synthesized by oxidizing venetoclax with m-CPBA in dichloromethane. [] VNO undergoes [, ] Meisenheimer rearrangement to form the venetoclax hydroxylamine impurity (VHA). []

Venetoclax hydroxylamine impurity (VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity of venetoclax. [] It is formed via a [, ] Meisenheimer rearrangement of venetoclax N-oxide. []

(6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (Compound 13)

Compound Description: Compound 13 is a highly potent, selective, and brain-penetrable Anaplastic Lymphoma Kinase (ALK) inhibitor. [] Intraperitoneal administration of Compound 13 significantly reduces phosphorylated ALK levels in the hippocampus and prefrontal cortex of mice. [] This compound serves as a valuable tool for studying ALK-mediated brain functions and the therapeutic potential of ALK inhibition. []

3-methyl-N-(1-oxy-3′,4′,5′,6′-tetrahydro-2′H-[2,4′-bipyridine]-1′-ylmethyl)benzamide (ABT-670)

Compound Description: ABT-670 is an orally bioavailable dopamine D4 agonist developed for treating erectile dysfunction. [] It exhibits excellent oral bioavailability in various species, including rats, dogs, and monkeys. [] It has comparable efficacy, safety, and tolerability to ABT-724, a first-generation clinical candidate. [] The N-oxy-2-pyridinyl moiety in ABT-670 reduces its metabolism rates and contributes to its agonist function. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective Spleen Tyrosine Kinase (SYK) inhibitor developed for treating severe asthma. [] It is structurally similar to BI 1342561, differing only in the bicyclic moiety. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 1342561 is another potent and selective SYK inhibitor, structurally similar to BI 894416. [] The main difference between the two compounds lies in the bicyclic moiety. []

6-Chloro-2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-1H-indole-1-carboxamide dihydrochloride (SB 242084)

Compound Description: SB 242084 is a selective 5-hydroxytryptamine2C (5-HT2C) receptor antagonist. [, , , , , , , , ] It has been shown to block the anxiogenic effects of m-chlorophenylpiperazine (m-CPP) and the GABAA receptor inverse agonist FG-7142. [] SB 242084 also inhibits the activation of 5-HT2C receptors in brain regions associated with anxiety. []

2-[(3-chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine (CP-809,101)

Compound Description: CP-809,101 is a 5-HT2C receptor agonist. [] Unexpectedly, both CP-809,101 and the 5-HT2C receptor antagonist SB-242,084 increase renal proximal tubular cell respiration and peroxisome proliferator–activated receptor γ coactivator-1α (PGC-1α) mRNA expression at low nanomolar concentrations. [] Further investigation revealed that these effects are mediated through the 5-HT2A receptor. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug for cystic fibrosis caused by the ∆F508 mutation in CFTR. [] Its efficacy can be reduced by Ivacaftor, which can impact the effectiveness of combination therapy. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector for cystic fibrosis caused by the ∆F508 mutation in CFTR. [] Like the previous corrector, its efficacy is also affected by Ivacaftor. []

2,2′,2″,2‴-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)] tetraacetic acid (BAPTA)

Compound Description: BAPTA is a calcium chelator with a significantly faster binding kinetics than EGTA [3,12-bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioic acid]. [] In whole-cell patch-clamp recordings, the presence of BAPTA in the intracellular solution significantly affects the modulation of N-methyl-D-aspartate receptor (NMDAR)-gated currents by the allosteric modulator rapastinel. [] This suggests that the kinetics of intracellular calcium chelation play a critical role in the modulation of NMDAR currents. []

3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)benzamide (MK-0941)

Compound Description: MK-0941 is a glucokinase activator (GKA) that enhances glucose sensing by pancreatic β cells and glucose metabolism by hepatocytes. [] It lowers the S0.5 of glucokinase for glucose and increases the maximum velocity of glucose phosphorylation. [] MK-0941 exhibits strong glucose-lowering activity in various rodent models of type 2 diabetes and healthy dogs. [] It is rapidly absorbed and cleared from the blood with a half-life of approximately 2 hours. []

1-(3-chlorophenyl)piperazine (m-CPP)

Compound Description: m-CPP is a selective 5-HT2C receptor agonist. [] It induces yawning in rats, an effect attenuated by the 5-HT2C receptor selective antagonist 6-chloro-5-methyl-N-(6-[(2-methylpyridin-3-yl)oxy]pydidin-3-yl)indoline-1-carboxamide. [] m-CPP also attenuates head twitching induced by the 5-HT2A receptor selective agonist 2,5-dimethoxy-4-methylamphetamine. []

2,5-dimethoxy-4-methylamphetamine (DOM)

Compound Description: DOM is a selective 5-HT2A receptor agonist that induces head twitching in rats. [, ] The head twitch response is attenuated by the 5-HT2A receptor selective antagonist R-(+)-2,3-dimethoxyphenyl-1-[2-(4-piperidine)-methanol] (MDL 100907). [] Intermittent administration of DOM does not significantly alter centrally mediated effects of tryptamine but reverses peripherally mediated cyanosis into hyperaemia. [] This suggests that peripheral 5-HT2A receptors are more sensitive to desensitization after intermittent agonist treatment than central 5-HT2A receptors. []

N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide (WAY 100635)

Compound Description: WAY 100635 is a 5-HT1A receptor selective antagonist. [, ] It attenuates forepaw treading induced by lorcaserin in rats, suggesting that this behavioral effect might be mediated by 5-HT1A receptor activation. []

2,3-bis[[(N-methylcarbamoyl)oxy]methyl]-3-pyrroline 1-oxide (Compound 5)

Compound Description: Compound 5 is a 3-pyrroline N-oxide bis(carbamate) that demonstrates significant and reproducible antitumor activity in the murine P388 lymphocytic leukemia model. [] It is more potent than indicine N-oxide. []

N-(4-chloro-2-(isopropylcarbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-3-((1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)-1H-pyrazole-5-carboxamide (Compound 8c)

Compound Description: Compound 8c is an anthranilic diamide that exhibits 100% insecticidal activity against Mythimna separata Walker at a concentration of 0.8 mg/L. []

N-(4-chloro-2-(cyclopropylcarbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-3-((1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)-1H-pyrazole-5-carboxamide (Compound 8d)

Compound Description: Compound 8d is another anthranilic diamide that exhibits significant larvicidal activity against Prodenia litura Fabricius at a concentration of 2 mg/L. []

N-(4-chloro-2-(dimethylcarbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-3-((1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)-1H-pyrazole-5-carboxamide (Compound 8l)

Compound Description: Compound 8l, an anthranilic diamide, demonstrates potent insecticidal activity against Plutella xylostella Linnaeus with a mortality rate of 82.5% at 0.08 mg/L. []

Properties

Product Name

N-[(2,3-difluorophenyl)methyl]-5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carboxamide

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C18H15F2N3O3

Molecular Weight

359.3 g/mol

InChI

InChI=1S/C18H15F2N3O3/c1-11-5-6-13(9-21-11)25-10-14-7-16(23-26-14)18(24)22-8-12-3-2-4-15(19)17(12)20/h2-7,9H,8,10H2,1H3,(H,22,24)

InChI Key

NEQJZOIQDLHCTE-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)OCC2=CC(=NO2)C(=O)NCC3=C(C(=CC=C3)F)F

Canonical SMILES

CC1=NC=C(C=C1)OCC2=CC(=NO2)C(=O)NCC3=C(C(=CC=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.